5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride
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Overview
Description
5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole ring fused with a pyrrole ring, and it is further substituted with an amino group, a fluorophenyl group, and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrole ring and subsequent functional group modifications. Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization, chromatography, and filtration are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities with the benzimidazole ring.
Imidazole Derivatives: Compounds like histidine and metronidazole also contain imidazole rings and exhibit similar chemical properties.
Uniqueness
What sets 5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one apart is its unique combination of functional groups and the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O.ClH/c1-11-2-7-14-15(8-11)23-19(22-14)17-16(25)10-24(18(17)21)9-12-3-5-13(20)6-4-12;/h2-8H,9-10,21H2,1H3,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHZAPKRVGUHSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=C(C=C4)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=C(C=C4)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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